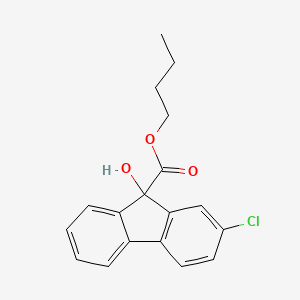![molecular formula C11H8F3NO B13710334 2-[4-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13710334.png)
2-[4-(Trifluoromethoxy)phenyl]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(Trifluoromethoxy)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(trifluoromethoxy)phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a suitable pyrrole precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction proceeds efficiently, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or phenyl ring.
科学的研究の応用
2-[4-(Trifluoromethoxy)phenyl]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as electrochromic devices.
作用機序
The mechanism by which 2-[4-(Trifluoromethoxy)phenyl]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications.
Polydithienylpyrroles: These compounds also contain the trifluoromethoxy group and exhibit unique electrochromic properties.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]pyrrole is unique due to the combination of the pyrrole ring and the trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H8F3NO |
|---|---|
分子量 |
227.18 g/mol |
IUPAC名 |
2-[4-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H |
InChIキー |
BFCYFTGJBKCBND-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Boc-3-[1-oxo-4-(2-propynyloxy)-2-isoindolinyl]piperidine-2,6-dione](/img/structure/B13710257.png)








![7-Chloro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13710322.png)



